(3-Bromophenoxy)trimethylsilane
Overview
Description
(3-Bromophenoxy)trimethylsilane: is an organosilicon compound with the molecular formula C9H13BrOSi . It is a derivative of phenol, where the hydroxyl group is replaced by a trimethylsilane group and a bromine atom is attached to the benzene ring. This compound is used in various chemical synthesis processes due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromophenoxy)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 3-bromophenol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Bromophenoxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxytrimethylsilane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . The reactions are typically carried out in polar solvents such as (DMF) or (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as or are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenoxytrimethylsilanes with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include phenoxytrimethylsilane and other reduced derivatives.
Scientific Research Applications
(3-Bromophenoxy)trimethylsilane has several applications in scientific research, including:
Chemistry:
- Used as a reagent in organic synthesis to introduce the trimethylsilyl group into molecules.
- Employed in the synthesis of complex organic compounds and intermediates .
Biology:
- Utilized in the modification of biomolecules for studying their structure and function.
- Applied in the synthesis of bioactive compounds and pharmaceuticals .
Medicine:
- Investigated for its potential use in drug development and delivery systems.
- Studied for its role in the synthesis of medicinally relevant compounds .
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (3-Bromophenoxy)trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group for the phenoxy moiety, allowing selective reactions at the bromine site. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. The phenoxy group can also participate in oxidation and reduction reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
- (4-Bromophenoxy)trimethylsilane
- (2-Bromophenoxy)trimethylsilane
- (3-Chlorophenoxy)trimethylsilane
- (3-Iodophenoxy)trimethylsilane
Comparison:
- (3-Bromophenoxy)trimethylsilane is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes.
- Compared to (4-Bromophenoxy)trimethylsilane and (2-Bromophenoxy)trimethylsilane , the reactivity and steric effects differ due to the position of the bromine atom.
- (3-Chlorophenoxy)trimethylsilane and (3-Iodophenoxy)trimethylsilane have similar structures but differ in their reactivity due to the different halogen atoms .
Properties
IUPAC Name |
(3-bromophenoxy)-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAOJOJIEFORFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346858 | |
Record name | (3-Bromophenoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36971-28-5 | |
Record name | (3-Bromophenoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-(trimethylsiloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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